di-tert-Butyl 2,2'-(((S)-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) 4-nitrobenzoate
Description
This compound is a structurally complex heterocyclic molecule featuring a benzooxazinoindole core fused with imidazole and pyrrolidine moieties, further modified by tert-butyl and 4-nitrobenzoate functional groups. Its synthesis likely involves multi-step catalytic processes, such as Ullmann-type coupling or Buchwald-Hartwig amination, given the presence of aromatic nitrogen heterocycles and stereochemical complexity .
Properties
IUPAC Name |
tert-butyl (2S)-2-[5-[(6S)-3-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate;4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49N7O5.2C7H5NO4/c1-44(2,3)56-42(53)50-20-10-14-35(50)39-46-25-32(48-39)28-17-19-34-30(22-28)23-37-31-18-16-29(24-38(31)55-41(52(34)37)27-12-8-7-9-13-27)33-26-47-40(49-33)36-15-11-21-51(36)43(54)57-45(4,5)6;2*9-7(10)5-1-3-6(4-2-5)8(11)12/h7-9,12-13,16-19,22-26,35-36,41H,10-11,14-15,20-21H2,1-6H3,(H,46,48)(H,47,49);2*1-4H,(H,9,10)/t35-,36-,41-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZHPYRZKNFJSX-XAMNAXDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)OC(C)(C)C)C9=CC=CC=C9.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)OC(C)(C)C)C9=CC=CC=C9.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H59N9O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1102.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Di-tert-butyl 2,2'-(((S)-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) 4-nitrobenzoate is a complex organic compound with potential therapeutic applications. The compound features multiple functional groups that may influence its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately g/mol. It contains several key structural components:
- Benzo[5,6][1,3]oxazine core
- Imidazole rings
- Pyrrolidine carboxylate moieties
These structural features suggest potential interactions with various biological targets.
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Key findings include:
Antiviral Activity
Research indicates that compounds with similar structures have shown promising antiviral activity against Hepatitis C virus (HCV). For example, derivatives of imidazole and oxazine have been characterized for their ability to inhibit HCV NS5A protein, which is crucial for viral replication .
Anticancer Properties
Studies have suggested that compounds containing the benzo[5,6][1,3]oxazine framework exhibit anticancer properties. They may act by inducing apoptosis in cancer cells or inhibiting critical signaling pathways involved in tumor growth .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated. Similar derivatives have been reported to inhibit various kinases and enzymes involved in cellular signaling and metabolism .
Data Tables
| Activity | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Antiviral | HCV NS5A | 0.08 | |
| Anticancer | Various cancer lines | Varies | |
| Enzyme inhibition | Kinases (e.g., GSK-3β) | Varies |
Case Studies
- Antiviral Efficacy : A study on related compounds showed significant inhibition of HCV replication in vitro. The compound's structure was modified to enhance binding affinity to the NS5A protein.
- Cancer Cell Line Studies : In vitro studies demonstrated that derivatives of the compound could induce apoptosis in breast cancer cell lines through the activation of caspase pathways.
- Kinase Inhibition : Research highlighted the inhibitory effects on GSK-3β and other kinases critical for cell cycle regulation and apoptosis.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that compounds similar to di-tert-butyl 2,2'-(((S)-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl)) have shown promise as potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein. For instance, a study highlighted the identification of novel classes of NS5A inhibitors that exhibit a favorable pharmacokinetic profile suitable for therapeutic use against HCV . The structural similarities between these compounds and the target compound suggest a potential application in developing antiviral agents.
Cancer Therapeutics
The compound's structural motifs may also be relevant in cancer therapeutics. The presence of imidazole and pyrrolidine rings is often associated with anticancer activity due to their ability to interact with biological targets involved in cell proliferation and survival. Similar derivatives have been explored for their cytotoxic effects against various cancer cell lines .
Material Science
Polymerization Applications
Di-tert-butyl derivatives are frequently utilized as stabilizers or additives in polymer formulations. The ability of such compounds to enhance thermal stability and mechanical properties in polymers makes them valuable in industrial applications . Research on benzoxazine resins has demonstrated that incorporating di-tert-butyl compounds can facilitate polymerization at lower temperatures while maintaining desirable material properties.
Synthesis and Chemical Research
Synthetic Intermediates
This compound can serve as a versatile intermediate in organic synthesis. Its complex structure allows for the development of various derivatives through functional group modifications. Studies have focused on the synthesis pathways that utilize similar imidazole and pyrrolidine frameworks to create new chemical entities with tailored properties for specific applications .
Data Table: Potential Applications of the Compound
Case Studies
Case Study 1: Antiviral Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on the tetracyclic indole core similar to di-tert-butyl derivatives. These compounds exhibited significant antiviral activity against HCV NS5A and were characterized by robust pharmacokinetic profiles suitable for further development into clinical candidates .
Case Study 2: Polymer Applications
A review article discussed the incorporation of di-tert-butyl compounds into benzoxazine resins to improve their processing conditions and final material properties. The findings indicated enhanced mechanical strength and thermal stability compared to traditional formulations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Structural Complexity: The target compound surpasses CzBBIT and salternamide E in stereochemical complexity due to its fused benzooxazinoindole system and dual pyrrolidine-carboxylate groups. This may enhance binding specificity but complicate synthesis and purification .
Functional Group Impact : The 4-nitrobenzoate moiety distinguishes it from CzBBIT (which lacks ester groups) and salternamide E (peptide-based). This group could improve crystallinity for structural analysis using SHELX software but may reduce bioavailability without enzymatic cleavage.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis conditions for this compound to improve yield and purity?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, reaction time) and identify optimal conditions. Fractional factorial designs reduce the number of trials while capturing interactions between variables . For example, employ a central composite design to model nonlinear relationships between reaction parameters and yield. Validate predictions with confirmatory experiments and use ANOVA to assess significance .
Q. What purification strategies are recommended for isolating this compound given its structural complexity?
- Methodological Answer : Combine column chromatography (e.g., silica gel with gradient elution) and recrystallization to separate byproducts. Monitor purity via HPLC with UV-Vis detection. For challenging separations, consider membrane technologies (e.g., nanofiltration) to isolate high-molecular-weight impurities . Pre-purification via acid-base extraction may also enhance selectivity.
Q. Which characterization techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodological Answer : Use NMR spectroscopy (1H, 13C, 2D-COSY) to resolve imidazole and pyrrolidine moieties. X-ray crystallography is essential for confirming stereochemistry, especially the (S)-configuration . Supplement with high-resolution mass spectrometry (HRMS) for molecular formula validation and FTIR to identify functional groups like nitrobenzoate .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or guide experimental design for derivatives of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and identify reactive sites (e.g., imidazole rings). Use quantum chemical reaction path searches to predict regioselectivity in functionalization reactions. Validate computational predictions with kinetic experiments (e.g., stopped-flow spectroscopy) and correlate with Hammett plots .
Q. What experimental frameworks are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using a factorial design to simulate degradation pathways (e.g., hydrolysis of the nitrobenzoate group). Monitor degradation products via LC-MS and apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Use multivariate analysis (e.g., PCA) to link degradation to environmental factors .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?
- Methodological Answer : Re-examine sample preparation (e.g., solvent polarity, concentration) to rule out aggregation artifacts. Perform variable-temperature NMR to assess dynamic effects. Cross-validate with solid-state NMR or computational NOE simulations (e.g., using molecular dynamics software). If inconsistencies persist, consider alternative stereochemical assignments .
Q. What methodologies enable the study of this compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Design kinetic isotope effect (KIE) experiments to probe rate-determining steps in catalytic cycles. For biological studies, use fluorescence quenching assays to monitor interactions with biomolecules (e.g., DNA intercalation). Pair with molecular docking simulations to identify binding modes and validate with SPR or ITC .
Q. How can solvent effects on reaction pathways be systematically evaluated?
- Methodological Answer : Apply multivariate solvent parameter analysis (e.g., Kamlet-Taft, Hansen solubility parameters) to correlate solvent polarity with reaction outcomes (e.g., enantiomeric excess). Use a DoE approach to screen solvent mixtures and identify synergistic effects. Validate with computational solvation free energy calculations (e.g., COSMO-RS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
